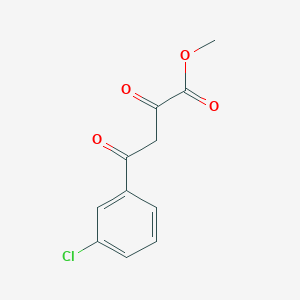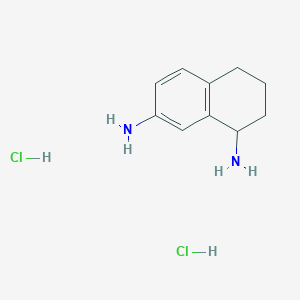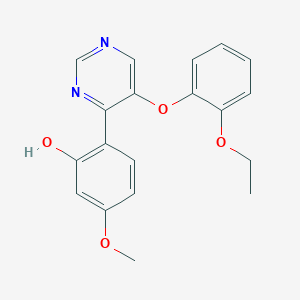![molecular formula C30H20N2O7S2 B2648828 Quinolin-8-yl 4-{4-[(quinolin-8-yloxy)sulfonyl]phenoxy}benzene-1-sulfonate CAS No. 2361709-73-9](/img/structure/B2648828.png)
Quinolin-8-yl 4-{4-[(quinolin-8-yloxy)sulfonyl]phenoxy}benzene-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinolin-8-yl 4-{4-[(quinolin-8-yloxy)sulfonyl]phenoxy}benzene-1-sulfonate is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Quinolin-8-yl 4-{4-[(quinolin-8-yloxy)sulfonyl]phenoxy}benzene-1-sulfonate typically involves multiple steps, starting from the preparation of the quinoline moiety. Common synthetic routes include:
Skraup Synthesis: This method involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Doebner-Von Miller Synthesis: This involves the reaction of aniline with β-ketoesters in the presence of a catalyst.
Friedländer Synthesis: This method involves the reaction of 2-aminobenzaldehyde with a ketone.
The specific conditions for the synthesis of this compound would involve the use of appropriate solvents, temperatures, and catalysts to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Quinolin-8-yl 4-{4-[(quinolin-8-yloxy)sulfonyl]phenoxy}benzene-1-sulfonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.
Aplicaciones Científicas De Investigación
Quinolin-8-yl 4-{4-[(quinolin-8-yloxy)sulfonyl]phenoxy}benzene-1-sulfonate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for diseases where quinoline derivatives have shown efficacy.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of Quinolin-8-yl 4-{4-[(quinolin-8-yloxy)sulfonyl]phenoxy}benzene-1-sulfonate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, inhibiting the replication of certain microorganisms. Additionally, the sulfonate groups can enhance the solubility and bioavailability of the compound, making it more effective in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: A simpler structure with similar biological activities.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinolin-8-ol: Known for its antimicrobial properties.
Uniqueness
Quinolin-8-yl 4-{4-[(quinolin-8-yloxy)sulfonyl]phenoxy}benzene-1-sulfonate is unique due to its complex structure, which combines multiple functional groups that can interact synergistically to enhance its biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Propiedades
IUPAC Name |
quinolin-8-yl 4-(4-quinolin-8-yloxysulfonylphenoxy)benzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H20N2O7S2/c33-40(34,38-27-9-1-5-21-7-3-19-31-29(21)27)25-15-11-23(12-16-25)37-24-13-17-26(18-14-24)41(35,36)39-28-10-2-6-22-8-4-20-32-30(22)28/h1-20H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIOIVTMXSTZVQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OS(=O)(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)S(=O)(=O)OC5=CC=CC6=C5N=CC=C6)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H20N2O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
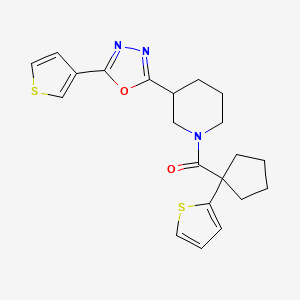
![2-(3,4-dimethoxyphenyl)-3-[1-(4-fluorophenyl)-2-nitroethyl]-1H-indole](/img/structure/B2648747.png)
![(2E)-2-[[(4-methoxyphenyl)methylamino]methylidene]-4H-1,4-benzothiazin-3-one](/img/structure/B2648748.png)
![8-(2,4-dimethylphenyl)-1-methyl-3-(4-methylbenzyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2648749.png)
![9-(2H-1,3-benzodioxol-5-yl)-8-oxo-2-[4-(trifluoromethyl)phenyl]-8,9-dihydro-7H-purine-6-carboxamide](/img/structure/B2648750.png)
![Phenyl[3-({[3-(trifluoromethyl)phenyl]sulfonyl}methyl)-1-benzofuran-2-yl]methanone](/img/structure/B2648752.png)
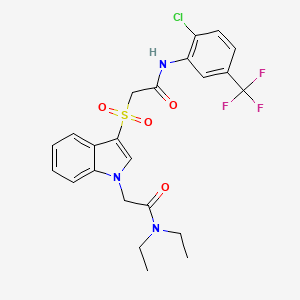

![2-(Benzylsulfanyl)-4-oxo-3-azaspiro[5.5]undec-1-ene-1,5-dicarbonitrile](/img/structure/B2648758.png)
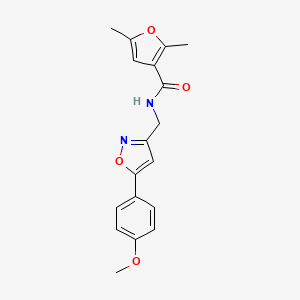
![N-(2,5-difluorophenyl)-2-{[4-(3,4-dimethoxyphenyl)-1-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2648761.png)
